molecular formula C18H17ClN6OS B10982172 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propanamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propanamide

Cat. No.: B10982172
M. Wt: 400.9 g/mol
InChI Key: UDJYLFWJMRJOQX-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propanamide is a complex organic compound that combines an indole derivative with a triazolopyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propanamide typically involves multiple steps:

    Formation of the Indole Derivative: The starting material, 5-chloroindole, undergoes a reaction with ethylamine to form 2-(5-chloro-1H-indol-3-yl)ethylamine.

    Synthesis of the Triazolopyridazine Moiety: This involves the cyclization of appropriate precursors to form the [1,2,4]triazolo[4,3-b]pyridazine ring.

    Coupling Reaction: The final step involves coupling the indole derivative with the triazolopyridazine moiety using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), under controlled conditions to form the desired propanamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents under controlled conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(5-bromo-1H-indol-3-yl)ethyl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propanamide
  • **N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propanamide
  • **N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propanamide

Uniqueness

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propanamide is unique due to the presence of the chloro substituent on the indole ring, which can significantly influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups also allows for unique interactions with molecular targets, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C18H17ClN6OS

Molecular Weight

400.9 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propanamide

InChI

InChI=1S/C18H17ClN6OS/c19-13-1-2-15-14(9-13)12(10-21-15)5-7-20-17(26)6-8-27-18-4-3-16-23-22-11-25(16)24-18/h1-4,9-11,21H,5-8H2,(H,20,26)

InChI Key

UDJYLFWJMRJOQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)CCNC(=O)CCSC3=NN4C=NN=C4C=C3

Origin of Product

United States

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